N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide
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Overview
Description
N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a 4-chlorophenyl group and a hydroxymethyl group, linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chlorophenyl group, often using a halogenation reaction.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxylation reaction.
Linking to the Acetamide Moiety: The final step involves the formation of an amide bond between the piperidine derivative and acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-[(4-chlorophenyl)-methyl]piperidin-1-yl]-2-oxoethyl]acetamide: Similar structure but lacks the hydroxymethyl group.
N-[2-[4-[(4-bromophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide is unique due to the presence of both the hydroxymethyl and 4-chlorophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-11(20)18-10-15(21)19-8-6-13(7-9-19)16(22)12-2-4-14(17)5-3-12/h2-5,13,16,22H,6-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEUKTVIBNCAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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